molecular formula C14H10Cl4O4 B14724923 Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate CAS No. 10497-32-2

Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate

Cat. No.: B14724923
CAS No.: 10497-32-2
M. Wt: 384.0 g/mol
InChI Key: YHFWYXGMKOQXFU-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is a chemical compound known for its unique structure and properties It features a benzene ring substituted with four chlorine atoms and two ester groups, making it a derivative of tetrachlorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with diprop-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tetrachlorobenzene derivatives with modified functional groups, such as hydroxyl, carboxyl, or alkoxy groups .

Scientific Research Applications

Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological molecules. The chlorine atoms on the benzene ring enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Diprop-2-en-1-yl benzene-1,2-dicarboxylate
  • 2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid
  • Dichloro (diprop-2-en-1-yl)silane

Uniqueness

Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is unique due to the presence of both ester and chlorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which are advantageous in synthetic and industrial processes .

Properties

CAS No.

10497-32-2

Molecular Formula

C14H10Cl4O4

Molecular Weight

384.0 g/mol

IUPAC Name

bis(prop-2-enyl) 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate

InChI

InChI=1S/C14H10Cl4O4/c1-3-5-21-13(19)7-9(15)11(17)8(12(18)10(7)16)14(20)22-6-4-2/h3-4H,1-2,5-6H2

InChI Key

YHFWYXGMKOQXFU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCC=C)Cl)Cl

Origin of Product

United States

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